Stereospecific Reduction to (S)-1-Phenyl-1,3-propanediol with >99% ee Versus α-Hydroxy Isomer Producing 1,2-Diol
3-Hydroxy-1-phenylpropan-1-one (HPPO) is stereospecifically reduced by Williopsis saturnus var. mrakii AJ-5620 whole cells to (S)-1-phenyl-1,3-propanediol [(S)-PPD] with >99% enantiomeric excess (e.e.) and a molar yield of 81% (9.9 g/L in 20 h) [1]. In contrast, the α-hydroxy isomer (2-hydroxy-1-phenylpropan-1-one, CAS 5650-40-8) is reduced by alcohol dehydrogenases to 1-phenyl-1,2-propanediol, a 1,2-diol scaffold [2]. The 1,3-diol product from HPPO is the direct precursor for (S)-fluoxetine synthesis via chlorination and substitution with 4-trifluoromethylphenol, whereas the 1,2-diol from the α-hydroxy isomer cannot serve this route, representing a fundamental divergence in pharmaceutical utility [1].
| Evidence Dimension | Stereospecific reduction product and enantiomeric excess |
|---|---|
| Target Compound Data | HPPO → (S)-1-phenyl-1,3-propanediol; >99% e.e.; 81% molar yield; 9.9 g/L in 20 h (W. saturnus var. mrakii AJ-5620 intact cells) |
| Comparator Or Baseline | 2-Hydroxy-1-phenylpropan-1-one → (1S,2S)-1-phenylpropane-1,2-diol or (1R,2S)-1-phenylpropane-1,2-diol depending on enzyme (Lactobacillus brevis ADH or Cellulomonas GDH) |
| Quantified Difference | HPPO yields a 1,3-diol essential for fluoxetine; 2-hydroxy isomer yields a 1,2-diol incompatible with the fluoxetine N-methyl-3-phenylpropylamine backbone |
| Conditions | Microbial intact cell system (828 strains screened); enzyme-catalyzed reduction at pH 7.0, 40°C |
Why This Matters
For procurement decisions, only 3-hydroxy-1-phenylpropan-1-one provides access to the (S)-1,3-propanediol scaffold required for SSRI antidepressant synthesis at industrial scale with >99% optical purity.
- [1] Kira, I., Suzuki, T., Onishi, N. (2009). Microbial production of (S)-1-phenyl-1,3-propanediol by stereospecific reduction of 3-hydroxy-1-phenylpropane-1-one. Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 158-162. View Source
- [2] Stereoselective synthesis of chiral 1,2-diols from (S)-2-hydroxypropiophenone by alcohol and glycerol dehydrogenases. Croris Database. View Source
